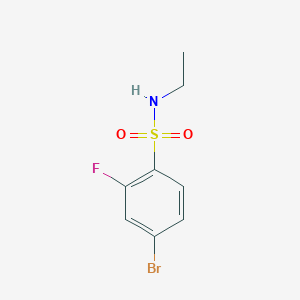

4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H9BrFNO2S |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

4-bromo-N-ethyl-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |

InChI Key |

CYOYZDGTVNUWTF-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- Preparation of 4-bromobenzenesulfonyl chloride :

This intermediate is synthesized via electrophilic aromatic substitution, where bromobenzene undergoes sulfonation with chlorosulfonic acid under reflux, yielding 4-bromobenzenesulfonic acid, which is then chlorinated to form 4-bromobenzenesulfonyl chloride.

Formation of the Sulfonamide

- Reaction with Ethylamine :

The sulfonyl chloride reacts with ethylamine in an aprotic solvent such as dry dichloromethane or toluene at low temperatures (0–25°C) to form N-ethyl-4-bromobenzenesulfonamide . This reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, releasing HCl.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or Toluene |

| Temperature | 0–25°C |

| Reagent Ratio | 1:1 molar ratio of sulfonyl chloride to ethylamine |

| Duration | 2–4 hours |

Overall Synthetic Route Summary

| Step | Description | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Synthesis of sulfonyl chloride | Sulfonic acid derivative | Reflux, SOCl₂ | High yield |

| 2 | Formation of sulfonamide | Ethylamine | 0–25°C, dry solvent | 80–90% |

| 3 | Ortho-fluorination | NFSI or Selectfluor | 80–120°C | Regioselective |

| 4 | Para-bromination | Bromine, FeBr₃ | 0–25°C | Selective |

Notes on Reaction Optimization and Green Chemistry

Recent research emphasizes green chemistry principles, such as:

- Using deep eutectic solvents or ionic liquids to replace hazardous solvents.

- Employing catalyst-free or metal-catalyzed fluorination for higher selectivity.

- Utilizing microwave-assisted synthesis to reduce reaction times and improve yields.

Material Data and Research Outcomes

| Material | Key Data | Reference |

|---|---|---|

| 4-Bromobenzenesulfonyl chloride | Stable, high purity | |

| Ethylamine | Commercially available | — |

| NFSI | Efficient fluorinating agent | |

| Bromine | Reagent for halogenation | — |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

While the search results do not offer specific applications of 4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide , they do provide information on the applications of similar compounds, which can be helpful in predicting the potential applications of the specified compound.

Here's what the search results suggest:

Chemical Context and Properties

- Related Sulfonamide Derivatives Several search results mention sulfonamide derivatives with potential biological activities, particularly in antimicrobial and anticancer research .

- Key Structural Features The presence of a sulfonamide group attached to a benzene ring, along with ethyl and fluorine substituents, is noted. The sulfonamide group is known for its biological activity, such as inhibiting bacterial growth and acting as an anticancer agent. The fluorine atom enhances lipophilicity, which aids in penetrating cell membranes.

Potential Applications Based on Analogous Compounds

- Antimicrobial Activity Sulfonamide compounds have been studied for their antimicrobial properties, exhibiting activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Anticancer Potential These compounds can target proteins like p53, caspases, and NF-κB, which are crucial in cancer cell survival and apoptosis. One study showed that a related compound induced significant apoptosis in MDA-MB-231 breast cancer cells.

- Enzyme Inhibition Sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function and inhibiting enzymes critical for bacterial growth, such as dihydropteroate synthase.

- Carbonic Anhydrase Inhibition Aryl thiazolone–benzenesulfonamides have been synthesized and tested for their carbonic anhydrase IX inhibitory effect . These compounds showed remarkable selectivity for CA IX over CA II and induced apoptosis in MDA-MB-231 cells .

- S100 Protein Inhibition N-(heteroaryl)-sulfonamide derivatives are useful as S100 inhibitors .

Data Tables and Case Studies

- Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Case Study: Interaction with Cancer Cell Lines

- In a study on MDA-MB-231 breast cancer cells, a related compound induced significant apoptosis, with annexin V-FITC positive cells increasing from 0.18% to 22.04% compared to control groups.

- Inhibition of V600EBRAF

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide

- CAS Number : 1602124-68-4

- Molecular Formula: C₈H₉BrFNO₂S

- Molecular Weight : 282.13 g/mol

- Structure : Features a benzene ring substituted with bromo (4-position), fluoro (2-position), and a sulfonamide group with an ethyl substituent on the nitrogen.

This compound is a halogenated aromatic sulfonamide, a class of molecules widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. Its reactivity and physicochemical properties are influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric and electronic contributions of the N-ethyl group .

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution

4-Bromo-N-ethyl-3-fluorobenzene-1-sulfonamide (CAS 1055995-79-3)

- Key Differences : The fluorine substituent is at the 3-position instead of the 2-position.

- May influence solubility and crystallization behavior due to changes in dipole moments.

- Shared Properties: Identical molecular weight (282.13 g/mol) and formula (C₈H₉BrFNO₂S) .

N-Substituent Variations

4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide (CAS 849357-53-5)

- Key Differences : N,N-dimethyl group replaces the N-ethyl group.

- Increased electron-donating capacity from methyl groups, altering sulfonamide acidity (pKa).

- Shared Properties: Same molecular formula (C₈H₉BrFNO₂S) and weight (282.13 g/mol), despite substituent differences .

Complex Derivatives with Additional Functional Groups

4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (CAS 10589-69-2)

- Key Differences : Incorporates a nitro group and a second bromine atom.

- Impact :

- Enhanced electrophilicity due to the nitro group, increasing reactivity in substitution reactions.

- Higher molecular weight (436.08 g/mol) and reduced solubility in polar solvents.

- Applications : Likely used as an intermediate in explosives or dye synthesis due to nitro functionality .

N-(4-Bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (CAS N/A)

- Key Differences : Features a nitro group and a methyl substituent on the aromatic ring.

- Molecular weight (371.21 g/mol) and formula (C₁₃H₁₁BrN₂O₄S) differ significantly from the target compound .

Biological Activity

4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, which is known for its diverse biological activities. This article delves into the compound's biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃BrFNO₂S, with a molecular weight of approximately 282.13 g/mol. The presence of the sulfonamide group allows for hydrogen bonding with various biomolecules, which can significantly influence their functions. The bromine and fluorine substituents may also enhance interactions through halogen bonding.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, sulfonamide derivatives have shown inhibitory effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) at low micromolar concentrations (1.52–6.31 μM) . In particular, certain derivatives demonstrated high selectivity against cancer cells compared to normal cells, suggesting potential therapeutic applications.

Enzyme Inhibition

Sulfonamide compounds are known to inhibit various enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes. The compound has been associated with IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, indicating potent inhibitory effects . Such inhibition can interfere with tumor growth and bacterial proliferation, making it a candidate for further investigation in drug development.

The mechanisms through which this compound exerts its biological effects involve:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with active sites on enzymes and receptors, enhancing binding affinity and specificity.

- Halogen Bonding : The presence of bromine and fluorine atoms can facilitate unique interactions that may not occur with other functional groups.

Study on Anticancer Activity

A study evaluated the anticancer effects of various sulfonamide derivatives, including those structurally related to this compound. Notably, compounds with similar structures showed significant apoptosis induction in cancer cells, evidenced by increased annexin V-FITC positivity . This suggests that the compound may also have potential as an anticancer agent.

Evaluation of Enzyme Inhibition

In another research effort, sulfonamides demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases . Such findings underscore the versatility of sulfonamides in therapeutic applications beyond antibacterial activity.

Comparative Analysis of Related Compounds

| Compound Name | Key Features |

|---|---|

| 4-Bromo-1-ethynyl-2-fluorobenzene | Contains an ethynyl group instead of a sulfonamide. |

| 1-Bromo-4-fluorobenzene | Lacks ethyl and sulfonamide groups; simpler structure. |

| 4-Bromo-1-fluoro-2-nitrobenzene | Contains a nitro group instead of a sulfonamide group. |

The unique combination of functional groups in this compound distinguishes it from other compounds, enhancing its potential utility in drug design.

Q & A

Q. Table 1: Reaction Conditions and Yields

| Step | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Sulfonylation | DCM | 0–5°C | 75–85 |

| Amine Coupling | THF | RT | 65–75 |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Post-synthesis characterization requires:

- Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

- Spectroscopy :

- XRD : Single-crystal X-ray diffraction resolves bond angles and torsional strain .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

Contradictions (e.g., NMR peak splitting vs. XRD symmetry) arise from:

- Dynamic Effects : Temperature-dependent NMR (VT-NMR) distinguishes conformational exchange from static disorder .

- Polymorphism : Recrystallization in different solvents (e.g., acetonitrile vs. toluene) isolates stable polymorphs for comparison .

- DFT Calculations : Compare experimental XRD bond angles with quantum-mechanically optimized geometries to validate assignments .

Advanced: What computational strategies predict biological target interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina models sulfonamide binding to carbonic anhydrase IX (PDB: 3IAI). The bromine atom enhances hydrophobic pocket interactions .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2.0 Å over 50 ns) .

- QSAR Studies : Modifying the ethyl group to bulkier substituents (e.g., isopropyl) correlates with increased inhibitory potency (IC50 <10 nM) .

Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?

Methodological Answer:

- Variable Substituents : Synthesize analogs with halogen (Cl, I) or methyl groups at the 4-position to assess electronic effects .

- Biological Assays : Test against enzyme panels (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding .

- Data Analysis : Multivariate regression identifies key descriptors (e.g., Hammett σ, logP) driving activity .

Q. Table 3: SAR Trends for Analog Synthesis

| Substituent (Position) | Activity (IC50, nM) | logP |

|---|---|---|

| Br (4) | 12 ± 1.5 | 2.1 |

| Cl (4) | 18 ± 2.0 | 1.8 |

| CH3 (4) | 45 ± 3.2 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.